molecular formula C9H14O3 B2550267 Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1113001-65-2

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2550267
CAS No.: 1113001-65-2
M. Wt: 170.208
InChI Key: KXKXBPHTIRVECF-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.208. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The synthesis of various bicyclo[1.1.1]pentane derivatives, including 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, has been achieved through a practical metal-free homolytic aromatic alkylation protocol. This has expanded the frontiers of contemporary medicinal chemistry, offering a potentially useful building block for further studies and applications (Thirumoorthi & Adsool, 2016).

Bioisostere Development

Bicyclo[1.1.1]pentanes are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported. This method tolerates a variety of important functional groups, enabling efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

Radical Acylation and Functionalization

A general and mild method for radical acylation of [1.1.1]propellane with aldehydes has been developed, providing straightforward access to bicyclo[1.1.1]pentane ketones. This methodology has wide applications, including late-stage modification of bioactive molecules and versatile transformation of bicyclo[1.1.1]pentane ketones, proving to be beneficial for drug discovery (Li et al., 2022).

Enantioselective C–H Functionalization

An innovative strategy for enantioselective C–H functionalization of bicyclo[1.1.1]pentanes has been explored. This approach provides access to chiral substituted bicyclo[1.1.1]pentanes, demonstrating that highly strained molecules can undergo direct C–H insertion without compromising their carbocyclic framework. Such advances in enantioselective functionalization are crucial for the pharmaceutical and chemical communities due to the metabolic stability and potential of bicyclo[1.1.1]pentanes as bioisosteres (Garlets et al., 2020).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Bicyclo[1.1.1]pentanes, such as “Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate”, have emerged as an interesting scaffold in drug design . Future research may focus on the development of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues, as well as the exploration of their potential applications in medicinal chemistry .

Properties

IUPAC Name

methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-7(11)9-4-8(5-9,6-9)2-3-10/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKXBPHTIRVECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113001-65-2
Record name Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate
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